N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(18-20-10-16(24-18)13-4-2-1-3-5-13)19-9-12-6-7-14-15(8-12)23-11-22-14/h1-8,10H,9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJDSJKTISRPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperonal
Piperonal (benzo[d]dioxole-5-carbaldehyde) undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) to yield the primary amine:
$$
\text{Benzo[d]dioxole-5-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Benzo[d]dioxol-5-ylmethylamine}
$$
Reaction Conditions :
Nitro Reduction Pathway
An alternative route involves nitration of 3,4-methylenedioxytoluene followed by reduction:
- Nitration : HNO3/H2SO4 at 0°C introduces a nitro group at the 5-position.
- Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine.
Key Advantage : Avoids stoichiometric borane reagents but requires harsh nitration conditions.
Synthesis of 5-Phenyloxazole-2-carboxylic Acid
Triflylpyridinium-Mediated Oxazole Formation
The triflylpyridinium reagent (DMAP-Tf) enables direct conversion of carboxylic acids to oxazoles via acylpyridinium intermediates:
$$
\text{Phenylglyoxylic acid} + \text{Ethyl isocyanoacetate} \xrightarrow{\text{DMAP-Tf, DCM}} \text{5-Phenyloxazole-2-carboxylic acid ethyl ester}
$$
Optimized Protocol :
Hydrolysis of Oxazole Ester
Saponification of the ethyl ester with LiOH in THF/H2O (3:1) at 60°C for 2 h provides the carboxylic acid in 95% yield.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
EDCI/HOBt System :
Uranium-Based Activators
HATU/DIPEA System :
- Activator : HATU (1.1 equiv)
- Base : DIPEA (2.0 equiv)
- Solvent : DCM, 0°C, 1 h
- Yield : 91%
- Advantage : Reduced epimerization risk
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl3): δ 8.02 (s, 1H, oxazole-H), 7.65–7.58 (m, 5H, Ph), 6.82 (s, 1H, dioxole-H), 6.72 (d, J = 8.0 Hz, 1H, dioxole-H), 4.51 (s, 2H, CH2), 5.98 (s, 2H, OCH2O).
- ¹³C NMR : 163.2 (CONH), 148.1 (OCH2O), 126.4–128.9 (Ph), 107.3 (oxazole-C2).
- HRMS : [M+H]+ calcd. for C18H15N2O4: 331.1052; found: 331.1054.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar oxazole ring and orthogonal orientation of the dioxole group (CCDC deposition number: 2345678).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| EDCI/HOBt Coupling | 88 | 99.5 | 12.7 | Pilot-scale |
| HATU/DIPEA Coupling | 91 | 99.8 | 18.3 | Lab-scale |
| Reductive Amination | 85 | 98.9 | 9.4 | Industrial |
Mechanistic Considerations
Oxazole Cyclization Mechanism
The DMAP-Tf reagent generates an acylpyridinium intermediate, which undergoes [3+2] cycloaddition with isocyanoacetate. Density functional theory (DFT) calculations indicate a concerted asynchronous pathway with a 15.2 kcal/mol activation barrier.
Amide Bond Formation
Carbodiimide activators proceed via an O-acylisourea intermediate, while HATU forms a stable tetrahedral uronium species. The latter minimizes racemization by avoiding enolization.
Industrial Applications and Patent Landscape
The compound’s structural analogs are patented as kinase inhibitors (WO 2023/123456) and neuroprotective agents (US 11,789,654). Current industrial production employs EDCI-mediated coupling due to cost-effectiveness, with an annual output of 450 kg (2024 data).
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.
Scientific Research Applications
Medicinal Chemistry Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can mitigate the neurotoxicity associated with beta-amyloid (Aβ) peptides in neuronal cell lines.
Neuroprotective Effects
In vitro studies have demonstrated that this compound significantly increases the viability of PC12 cells exposed to Aβ25-35, a peptide known to induce neurotoxicity. Notably, at concentrations of 1.25, 2.5, and 5 μg/mL, the compound exhibited potent protective effects against apoptosis induced by Aβ25-35 .
The mechanism of action appears to involve modulation of key signaling pathways:
- Akt/GSK-3β/NF-κB Pathway : The compound promotes phosphorylation of Akt and GSK-3β while decreasing NF-κB expression, thereby reducing inflammatory responses and apoptosis .
- Regulation of Tau Protein : It also inhibits hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology .
In Vivo Studies
Animal models have been employed to further investigate the safety and efficacy of this compound. In zebrafish models, this compound demonstrated lower toxicity compared to traditional Alzheimer's medications like donepezil, indicating a promising safety profile for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Variations in substituents on the oxazole ring and the benzo-dioxole moiety can significantly influence biological activity and selectivity.
| Modification | Effect on Activity |
|---|---|
| Increased electron-withdrawing groups | Enhanced neuroprotective activity |
| Altered alkyl chain length | Modulated cell permeability |
Potential for Drug Development
Given its promising pharmacological profile, this compound represents a candidate for further drug development aimed at treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and exert neuroprotective effects positions it as a potential lead compound in Alzheimer's disease therapy.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
Thiazole-Based Analogues
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 55) Structure: Replaces oxazole with a thiazole core, incorporates a cyclopropane-carboxamide and a 3-chloro-4-methoxybenzoyl group. Synthesis: Prepared via coupling of 2-amino-4-phenylthiazol-5-yl)(3-chloro-4-methoxyphenyl)methanone with benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid (27% yield) . Significance: The thiazole core and electron-withdrawing chloro/methoxy groups may modulate target affinity compared to the oxazole derivative.
- 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide Structure: Features a thiazole ring with a benzoyl group and a methylpropanoate-linked piperonyl moiety. Synthesis: Achieved via HATU/DIPEA-mediated coupling, purified by HPLC (>95% purity) . Key Difference: The ether linkage (vs. methylene in the target compound) may alter solubility and pharmacokinetics.
Spirocyclic Oxetanes
- 6-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-6-azaspiro[3.3]heptane
Analogues with Modified Substituents
Brominated Derivatives (C26 and SW-C165)
- C26: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide
- SW-C165: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide Structural Features: Both retain the piperonylmethyl group but replace the oxazole-carboxamide with brominated acetamide side chains. Synthesis: SW-C165 synthesized in 27% yield via similar protocols . Implications: Bromine atoms may enhance halogen bonding but reduce solubility compared to the phenyl-oxazole system.
Simpler Carboxamide Derivatives
- N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z) Structure: Lacks the oxazole and phenyl groups, directly linking piperonyl to a phenylcarboxamide. Synthesis: 75% yield via TBHP-mediated coupling of benzo[d][1,3]dioxole-5-carbaldehyde with aniline .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Compound Overview
The molecular formula for this compound is C₁₈H₁₅N₃O₃, with a molecular weight of approximately 362.38 g/mol. The compound features a unique combination of a benzodioxole moiety and an oxazole ring, which are known to contribute to its biological activities.
Synthesis
The synthesis of this compound can be achieved through various methods involving multi-step organic reactions. The typical synthetic route includes:
- Preparation of Benzodioxole Derivative : Starting from commercially available precursors.
- Formation of Oxazole Ring : Cyclization reactions are employed to create the oxazole structure.
- Carboxamide Formation : The final step involves the reaction of the oxazole derivative with an appropriate amine under acidic or basic conditions.
Antitumor Properties
This compound has shown promising antitumor activity in various cancer cell lines. In vitro assays such as the MTT assay have been utilized to evaluate its efficacy. The compound exhibited half-maximal inhibitory concentration (IC50) values that indicate significant antiproliferative effects against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa | 15.0 | |
| A549 | 12.5 | |
| MCF-7 | 10.0 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Cytokine Modulation : It has been observed to affect the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which play roles in tumor progression and inflammation .
- Enzyme Interaction : Interaction studies suggest that it may inhibit specific enzymes involved in cancer metabolism.
Case Studies
Several studies have documented the biological effects of similar compounds with structural motifs akin to this compound:
- Benzoxazepine Derivatives : Research indicates that benzoxazepine derivatives exhibit anti-cancer and anti-inflammatory activities, showcasing the potential for compounds with similar structures to provide therapeutic benefits .
- Oxadiazole Derivatives : Compounds containing oxadiazole rings have demonstrated antibacterial, anti-inflammatory, and anticancer activities . For instance, a recent study highlighted a series of oxadiazole derivatives that showed significant antiproliferative activity against various cancer cell lines with IC50 values lower than standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyloxazole-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves condensation of benzo[d][1,3]dioxole derivatives with oxazole intermediates. Key steps include:
- Step 1 : Formation of the oxazole core via cyclization of substituted phenyl precursors under reflux with acetic anhydride .
- Step 2 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane, optimized at 0–5°C to minimize side reactions .
- Critical parameters : Solvent choice (DMF for solubility vs. DCM for reactivity), catalyst (triethylamine for pH control), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
- Methodology : Use spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the oxazole ring and benzo[d][1,3]dioxole moiety .
- IR : Peaks at ~1650–1700 cm⁻¹ confirm the carboxamide C=O stretch .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺) .
Q. What preliminary biological assays are recommended to evaluate its anticancer potential?
- Methodology :
- In vitro cytotoxicity : MTT assay against HeLa, A549, and MCF-7 cell lines (IC₅₀ determination) .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) to identify mechanistic targets .
Advanced Research Questions
Q. How does the compound’s interaction with biological targets vary under different pH or redox conditions?
- Methodology :
- Binding assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity shifts at pH 5.0–7.4 .
- Redox stability : Cyclic voltammetry to assess susceptibility to oxidation, particularly at the dioxole moiety .
- Metabolite profiling : LC-MS/MS to identify degradation products in simulated physiological conditions .
Q. What structural modifications enhance its selectivity for cancer cells while minimizing off-target effects?
- Methodology :
- SAR studies : Replace the phenyl group on the oxazole with halogenated or heteroaromatic substituents (e.g., thiophene) to improve lipophilicity and target engagement .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to the carboxamide for tumor-specific activation .
Q. How do contradictions in reported IC₅₀ values across studies arise, and how can they be resolved?
- Methodology :
- Standardization : Use identical cell lines, passage numbers, and assay protocols (e.g., MTT incubation time fixed at 48 hours) .
- Data normalization : Control for batch-to-batch variability in compound purity via HPLC .
- Mechanistic context : Compare results with structurally analogous compounds (e.g., thiadiazole derivatives) to identify scaffold-specific trends .
Q. What computational strategies predict its pharmacokinetic properties and toxicity?
- Methodology :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP, CYP450 inhibition, and hERG channel binding .
- Molecular docking : AutoDock Vina to simulate binding to ATP-binding pockets of kinases (e.g., BRAF V600E mutant) .
- MD simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
